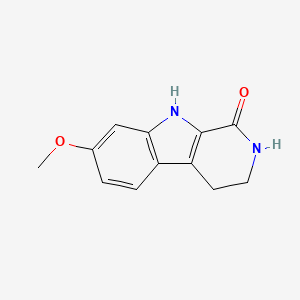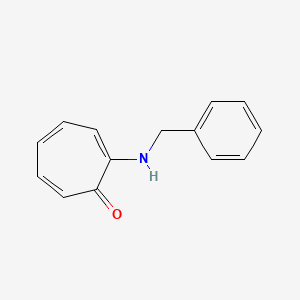![molecular formula C16H23ClN2O B14172713 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
The synthesis of 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the formation of a spirocyclic intermediate, followed by functional group modifications to introduce the phenyl and methanone groups. Industrial production methods often involve optimizing these steps to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atoms, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific proteins or enzymes.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways or inhibition of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride can be compared with other spirocyclic compounds such as:
- 1,4-Diazaspiro[5.5]undecane-3,5-dione
- 1,7-Dioxaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the spirocyclic core with the phenyl and methanone groups in this compound imparts distinct properties that can be advantageous in certain contexts .
Eigenschaften
Molekularformel |
C16H23ClN2O |
|---|---|
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-12-9-16(10-13-18)8-4-5-11-17-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
InChI-Schlüssel |
UTOMVANJUSXHGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CCN(CC2)C(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)



![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)


![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)

![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
